molecular formula C18H25Cl2N3O B10764177 N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride

Cat. No.: B10764177
M. Wt: 370.3 g/mol
InChI Key: MUAMIWJQSFQIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a hydrazine group, which is known for its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride typically involves the reaction of 4-phenylbutanoyl chloride with 4-(2-hydrazinylethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Halogenating agents or nucleophiles like sodium azide or potassium cyanide are used under controlled temperatures.

Major Products Formed

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride involves its interaction with molecular targets through the hydrazine group. This group can form covalent bonds with various biomolecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide
  • N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;monohydrochloride
  • N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;trihydrochloride

Uniqueness

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride is unique due to its specific dihydrochloride form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where these properties are crucial.

Properties

IUPAC Name

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O.2ClH/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15;;/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAMIWJQSFQIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.